N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(dimethylamino)methyl]-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(2)9-13-10-23-7-3-6-19(13)16(20)17-12-4-5-14-15(8-12)22-11-21-14/h4-5,8,13H,3,6-7,9-11H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGSOWHHZQVILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that this compound acts primarily through modulation of neurotransmitter systems and may influence various receptor pathways. Specifically, it has been noted for its interaction with sigma receptors, which are implicated in various neurological functions and disorders .
Pharmacological Effects
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from apoptosis in vitro. Studies indicate that it may reduce oxidative stress and inflammation in neuronal tissues .
- Antidepressant Activity : In animal models, this compound exhibited significant antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures, suggesting a role in modulating immune responses .
Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. Results indicated that treatment with varying concentrations (10 µM to 100 µM) led to a dose-dependent increase in cell viability and a reduction in markers of oxidative stress .
| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| 10 | 85 | 20 |
| 50 | 92 | 40 |
| 100 | 98 | 60 |
Study 2: Antidepressant Activity
In a behavioral study using the forced swim test in mice, administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in a significant reduction in immobility time compared to the control group . This suggests potential antidepressant activity.
| Dose (mg/kg) | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| 5 | 90 |
| 10 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
